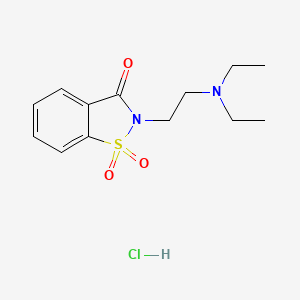
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride is a chemical compound that belongs to the class of benzisothiazolones. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a benzisothiazolone core with a diethylaminoethyl substituent and a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and carbon disulfide.
Copper-Catalyzed Reaction: An efficient copper-catalyzed reaction is employed to construct the benzisothiazolone core.
Substitution Reaction: The diethylaminoethyl group is introduced through a substitution reaction, where a suitable diethylaminoethyl reagent is used under controlled conditions.
Oxidation: The sulfone group is introduced by oxidizing the thioether intermediate using an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzisothiazolones with different functional groups, which can be tailored for specific applications.
Applications De Recherche Scientifique
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the diethylaminoethyl and sulfone groups.
2-Substituted 1,2-Benzisothiazol-3(2H)-ones: Similar core structure but different substituents.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-(diethylamino)ethyl)-, 1,1-dioxide, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, while the sulfone group contributes to its stability and reactivity.
Propriétés
Numéro CAS |
73698-51-8 |
|---|---|
Formule moléculaire |
C13H19ClN2O3S |
Poids moléculaire |
318.82 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-3-14(4-2)9-10-15-13(16)11-7-5-6-8-12(11)19(15,17)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clé InChI |
UFENYBRAMBMDHE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
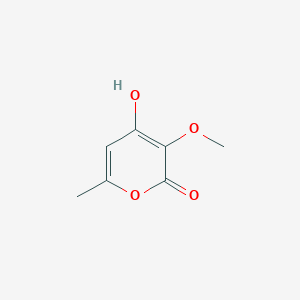
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
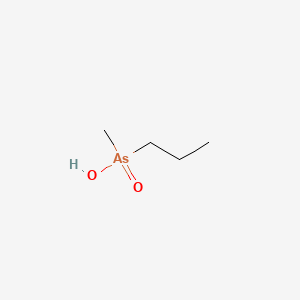
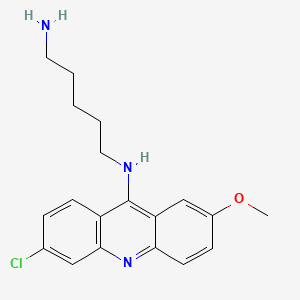
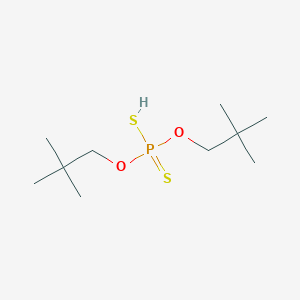
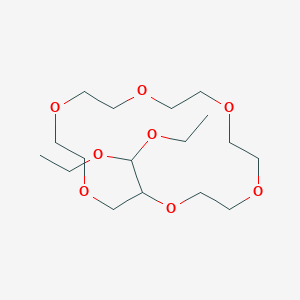
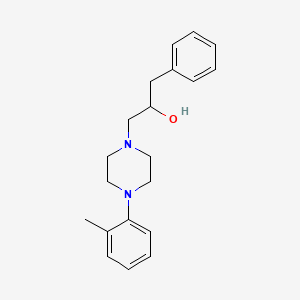

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
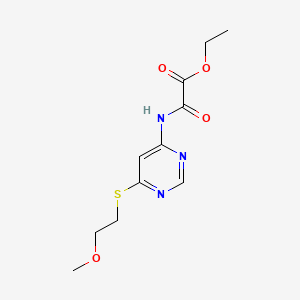
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
